
Etofenamate Palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etofenamate Palmitate, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is available for topical application as a cream, a gel, or as a spray .
Synthesis Analysis
The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment, such as adequate anti-inflammatory and analgesic efficacy, good local and systemic tolerability, and good transcutaneous penetrating ability .Molecular Structure Analysis
Etofenamate has a molecular formula of C18H18F3NO4 and a molecular weight of 369.335 . The InChI representation of Etofenamate is InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 .Chemical Reactions Analysis
Etofenamate is chemically 2- { [3- (trifluoromethyl)phenyl]amino}benzoic acid 2- (2-hydroxyethoxy)ethyl ester, which exists as a viscous liquid and is used as an analgesic, antirheumatic, antipyretic, and anti-inflammatory . It works by blocking an enzyme in the body known as cyclooxygenase (COX) .Physical And Chemical Properties Analysis
Etofenamate is a small molecule with a chemical formula of C18H18F3NO4 . It is a non-steroidal anti-inflammatory drug (NSAID) and is used to treat muscle and joint pain .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties and Topical Applications
Etofenamate, an anthranilic acid derivative, is recognized for its anti-inflammatory properties in managing musculoskeletal disorders, soft tissue trauma, and some inflammatory skin diseases. Its application in allergic contact dermatitis has highlighted its significance in dermatological treatments, emphasizing the potential for more cases of sensitization due to its wide use in topical preparations for rheumatism and sprains (Villar et al., 2008). Furthermore, the development of hydroalcoholic gels containing etofenamate for topical administration demonstrates its effectiveness in drug delivery through the skin, aiming for enhanced permeation and anti-inflammatory activity (Marto et al., 2015).
Therapeutic Effects in Various Conditions
The therapeutic use of etofenamate extends to acute pain management in clinical settings, such as emergency rooms for spine-related acute pain, where its application has shown effective pain relief without adverse reactions, suggesting its potential as an alternative treatment in medical services (Acosta Patiñio et al., 2007). Additionally, its comparative study with hyaluronic acid for knee osteoarthritis treatment indicates that etofenamate's efficacy in reducing joint pain and improving function is comparable, offering an alternative therapeutic option (Güner et al., 2016).
Safety and Efficacy in Musculoskeletal Disorders
A systematic review assessing the efficacy and safety of topical etofenamate in musculoskeletal disorders concluded that it is an effective and generally well-tolerated therapeutic option. This review underscores etofenamate's role in improving pain and reducing inflammation across various conditions, including blunt injuries and rheumatic diseases, with a superiority over other topical NSAIDs in some instances (Silva Marinho & Pereira, 2020).
Wirkmechanismus
Target of Action
Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
As a COX inhibitor, this compound works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .
Biochemische Analyse
Biochemical Properties
Etofenamate Palmitate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with enzymes like carnitine palmitoyltransferase 1a (CPT1a) and lysine acetyltransferase 2a (KAT2a), which are involved in the metabolism of palmitate .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is utilized by cancer cells via CPT1a and KAT2a to acetylate nuclear factor-κB .
Eigenschaften
IUPAC Name |
2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWHBJZGLYSWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
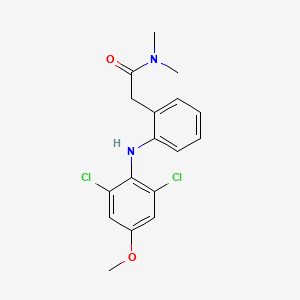


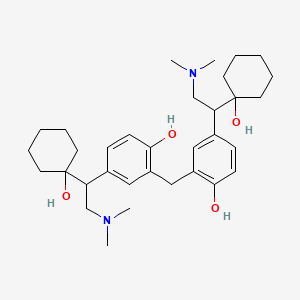
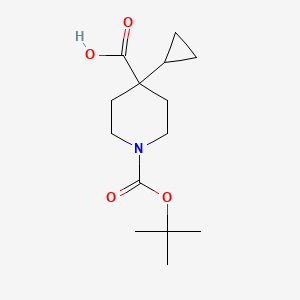

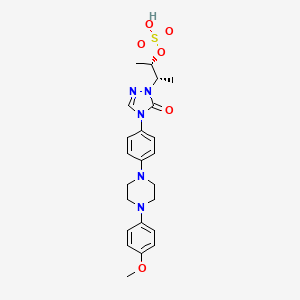
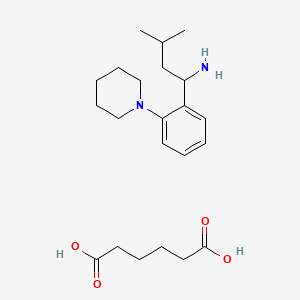


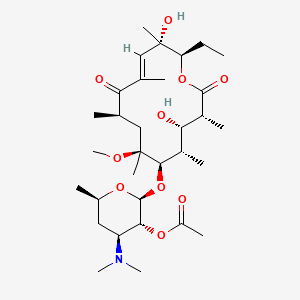
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)

